

Application Notes & Protocols for Solid-Phase Synthesis of D-Phosphopeptides

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Compound of Interest

Compound Name: *O*-phospho-*D*-tyrosine

CAS No.: 108321-25-1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of D-phosphopeptides. D-phosphopeptides are valuable tools in biochemical research and drug discovery, offering enhanced stability against enzymatic degradation compared to their L-counterparts. The following sections detail the chemical strategies, experimental procedures, and key considerations for their successful synthesis.

Introduction to D-Phosphopeptide Synthesis

The synthesis of D-phosphopeptides mirrors the well-established methods for L-phosphopeptides, primarily relying on Fmoc-based solid-phase peptide synthesis (SPPS). The core principle involves the sequential addition of protected D-amino acids to a growing peptide chain anchored to a solid support. The key challenge in phosphopeptide synthesis lies in the introduction and protection of the phosphate group. Two primary strategies are employed: the 'building block' approach and the 'global phosphorylation' approach.

- **Building Block Approach:** This method utilizes pre-phosphorylated Fmoc-D-amino acid monomers (e.g., Fmoc-D-pSer-OH, Fmoc-D-pThr-OH, Fmoc-D-pTyr-OH) for direct incorporation into the peptide sequence. This is generally the preferred method as it avoids the potential for incomplete phosphorylation and side reactions associated with the global phosphorylation approach.[1]
- **Global Phosphorylation Approach:** In this strategy, a D-amino acid with an unprotected side chain (e.g., Serine, Threonine, or Tyrosine) is incorporated into the peptide chain. The phosphorylation is then carried out on the resin-bound peptide.[2][3] While this allows for the synthesis of both phosphorylated and non-phosphorylated versions of a peptide from a single synthesis, it requires additional steps and careful optimization to ensure complete phosphorylation.[1]

The choice of strategy depends on the specific peptide sequence and the research goals. For routine synthesis of well-defined D-phosphopeptides, the building block approach is recommended.

Key Reagents and Protecting Groups

The success of D-phosphopeptide synthesis hinges on the appropriate selection of reagents and protecting groups.

Reagent/Protecting Group	Application	Key Considerations
Resins	Solid support for peptide synthesis.	Rink Amide resin is commonly used to obtain a C-terminal amide. Wang resin is used for a C-terminal carboxylic acid.[4]
Fmoc Group	Temporary protecting group for the α -amine of amino acids.	Removed by a mild base, typically a solution of piperidine in DMF.[3][5]
Side-Chain Protecting Groups	Protect reactive amino acid side chains.	Examples include tBu (tert-butyl) for Ser, Thr, and Tyr hydroxyl groups, and Pbf (pentamethyldihydrobenzofuran) for Arg.[5]
Phosphate Protecting Groups	Protect the phosphate moiety during synthesis.	Monobenzyl (Bzl) protection is favored for phosphoserine and phosphothreonine to minimize β -elimination, a common side reaction.[6][7]
Coupling Reagents	Promote the formation of the peptide bond.	Uronium-based reagents such as HBTU, HATU, and TBTU are highly effective, especially for sterically hindered couplings involving phosphorylated amino acids.[3]
Deprotection Reagents	Remove the Fmoc protecting group.	A solution of 20% piperidine in DMF is standard.[3][8]

Cleavage Cocktail	Cleaves the peptide from the resin and removes side-chain protecting groups.	Typically a mixture of trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and dotd (3,6-dioxa-1,8-octanedithiol) to prevent side reactions.[4][5]
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Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a model D-phosphopeptide using the building block approach with Fmoc chemistry.

Protocol 1: Resin Swelling and Fmoc Deprotection

- **Resin Swelling:** Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.
- **Fmoc Deprotection:** Drain the DMF. Add a 20% solution of piperidine in DMF to the resin.[8] Agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for another 15 minutes.
- **Washing:** Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [8] A ninhydrin test can be performed to confirm the presence of a free amine.

Protocol 2: Amino Acid Coupling

- **Activation:** In a separate tube, dissolve the Fmoc-protected D-amino acid (3-5 equivalents relative to the resin loading), a coupling reagent like HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.
- **Coupling:** Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For coupling of phosphorylated amino acids, longer coupling times or double coupling may be necessary.

- **Washing:** Drain the coupling solution and wash the resin with DMF (3-5 times). A ninhydrin test should be performed to ensure the completion of the coupling reaction.

Protocol 3: Synthesis Cycle

Repeat the deprotection (Protocol 1, steps 2-3) and coupling (Protocol 2) steps for each subsequent D-amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection

- **Final Deprotection:** After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1.
- **Resin Washing and Drying:** Wash the resin with DMF, followed by dichloromethane (DCM), and finally methanol. Dry the resin under vacuum.
- **Cleavage:** Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.^[9]
- **Peptide Precipitation:** Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
- **Purification and Analysis:** Centrifuge the peptide precipitate, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

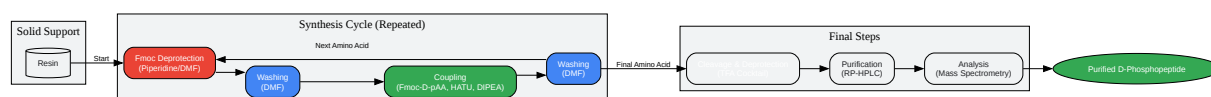
Quantitative Data Summary

The following table summarizes typical quantitative parameters for the solid-phase synthesis of phosphopeptides. These values can be used as a starting point and may require optimization depending on the specific peptide sequence.

Parameter	Typical Value	Notes
Resin Loading	0.1 - 0.8 mmol/g	Varies depending on the resin type.
Amino Acid Equivalents	3 - 5 eq.	Relative to resin loading.
Coupling Reagent Equivalents	3 - 5 eq.	Relative to resin loading.
DIPEA Equivalents	6 - 10 eq.	Relative to resin loading.
Coupling Time	1 - 4 hours	Can be longer for phosphotyrosine or sterically hindered residues.
Fmoc Deprotection Time	2 x 10 minutes	With 20% piperidine in DMF.
Cleavage Time	2 - 3 hours	With TFA-based cleavage cocktail.
Crude Purity	50 - 80%	Dependent on sequence and synthesis efficiency.
Overall Yield	10 - 40%	After purification.

Visualizations

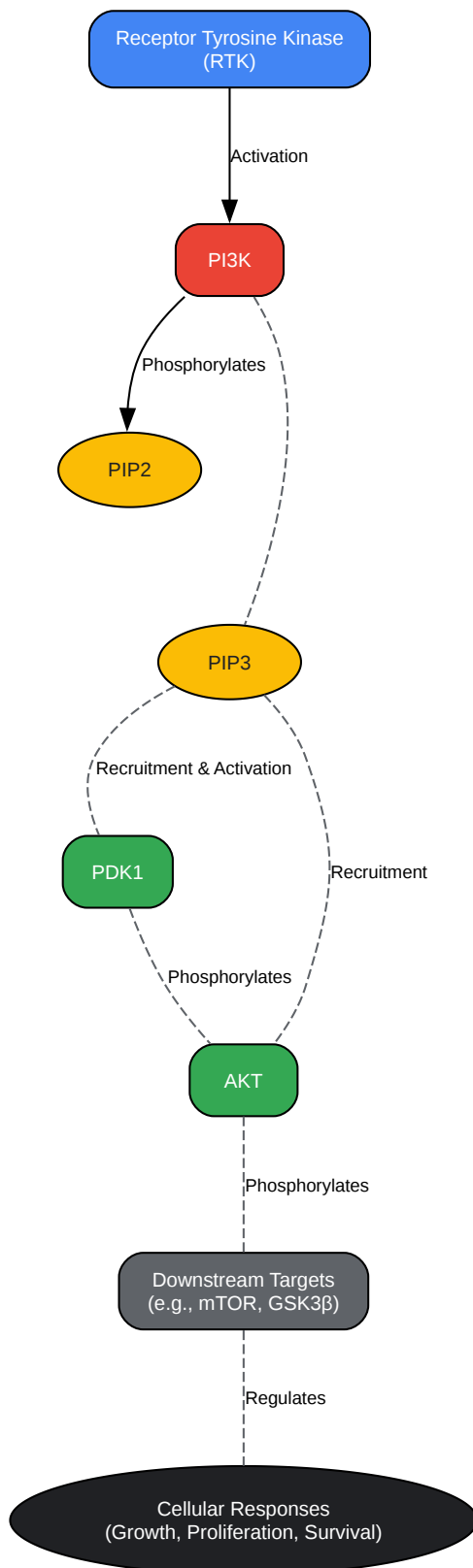
Solid-Phase D-Phosphopeptide Synthesis Workflow



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Caption: Workflow for solid-phase synthesis of D-phosphopeptides.

Simplified PI3K/AKT Signaling Pathway



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Caption: Simplified PI3K/AKT signaling pathway involving phosphoproteins.

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